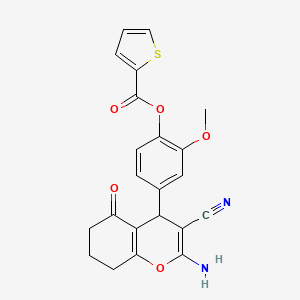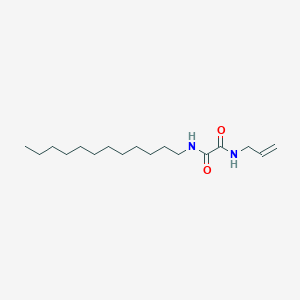![molecular formula C15H12N4O4S B11521613 4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1,2-benzothiazol-3(2H)-one 1-oxide](/img/structure/B11521613.png)
4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1,2-benzothiazol-3(2H)-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone typically involves the reaction of benzaldehyde with 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the hydrazone moiety play crucial roles in its mechanism of action, contributing to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde hydrazone: A simpler hydrazone derivative with similar reactivity.
2-methyl-6-nitrobenzisothiazole: Shares the benzisothiazole core structure.
1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazole derivatives: Compounds with similar structural features.
Uniqueness
Benzaldehyde 1-(2-methyl-6-nitro-1,3-dioxo-2,3-dihydro-1H-1,2-benzisothiazol-4-yl)hydrazone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H12N4O4S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H12N4O4S/c1-18-15(20)14-12(17-16-9-10-5-3-2-4-6-10)7-11(19(21)22)8-13(14)24(18)23/h2-9,17H,1H3/b16-9+ |
InChI Key |
YGFXMIGAWIAQJY-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(C=C(C=C2S1=O)[N+](=O)[O-])N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2S1=O)[N+](=O)[O-])NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521537.png)
![1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium](/img/structure/B11521544.png)

![4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11521548.png)
![2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11521553.png)

![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B11521566.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11521578.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide](/img/structure/B11521586.png)
![N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan](/img/structure/B11521593.png)
![(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one](/img/structure/B11521601.png)
![3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide](/img/structure/B11521620.png)
